molecular formula C7H9FO3S B2533865 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one CAS No. 2490401-61-9

6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one

Cat. No.: B2533865
CAS No.: 2490401-61-9
M. Wt: 192.2
InChI Key: DNYWMWWGKIUHNQ-UHFFFAOYSA-N
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Description

6a-Fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one is a fluorinated heterocyclic compound featuring a fused thieno[3,4-c]furan core. This bicyclic structure is saturated (hexahydro), with a ketone group at position 1, a hydroxymethyl substituent at position 3a, and a fluorine atom at position 6a. Its molecular formula is C₇H₈FO₃S, and it is cataloged under MDL: EN300-27102535 . The compound is primarily utilized as a building block in pharmaceutical and organic synthesis due to its stereochemical complexity and functional group diversity, particularly the fluorine atom, which enhances metabolic stability in drug candidates .

Properties

IUPAC Name

3a-fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO3S/c8-7-4-12-3-6(7,1-9)2-11-5(7)10/h9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYWMWWGKIUHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CSCC2(C(=O)O1)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]furan Ring: This step involves the cyclization of suitable precursors under specific conditions to form the thieno[3,4-c]furan ring.

    Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group is typically added through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Oxidation of the hydroxymethyl group can yield 6a-fluoro-3a-formyl-hexahydrothieno[3,4-c]furan-1-one.

    Reduction: Reduction can produce 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-ol.

    Substitution: Substitution reactions can lead to various derivatives depending on the substituent introduced.

Scientific Research Applications

6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one are best understood by comparing it to related heterocycles. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Modifications Functional Groups Biological/Industrial Relevance Source/Reference
This compound C₇H₈FO₃S 6a-F, 3a-CH₂OH Ketone, thioether, hydroxymethyl Drug discovery building block Enamine Ltd
6-Methoxy-6-propyl-tetrahydro-furo[3,4-c]furan-1-one (117) C₁₀H₁₆O₄ 6-OCH₃, 6-propyl Ketone, methoxy, alkyl chain Bioactive intermediate (NMR studied) Al-Refa'i
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol (Impurity A) C₈H₉NO₂ 6-CH₃, pyridine ring Hydroxyl, fused pyridine-furan Pharmaceutical impurity (EP) Reference Standards
Graminone A C₂₀H₂₀O₇ 3,6-Bis(3-hydroxy-5-methoxyphenyl) Lignan, phenolic groups Antioxidant, plant-derived Chemical Catalog
Zhepeiresinol C₁₉H₂₀O₇ 4-(4-Hydroxy-3,5-dimethoxyphenyl) Lignan glycoside, dimethoxy Natural product (glaberide I) Chem Data
3a-(Hydroxymethyl)-hexahydro-5λ⁶-thieno[3,4-c]furan-1,5,5-trione C₇H₁₀O₅S 3a-CH₂OH, 1,5,5-trione Sulfone, hydroxymethyl Synthetic intermediate Aaron Chemicals

Key Observations :

Core Structure Variations: The target compound and 3a-(hydroxymethyl)-hexahydro-5λ⁶-thieno[3,4-c]furan-1,5,5-trione share a thieno[3,4-c]furan backbone but differ in substituents; the latter has a sulfone group (trione) instead of a ketone, enhancing electrophilicity . 6-Methoxy-6-propyl-tetrahydro-furo[3,4-c]furan-1-one replaces the thiophene ring with a furan and lacks fluorine, reducing metabolic stability compared to the fluorinated target compound .

Functional Group Impact: The fluorine atom in the target compound improves lipophilicity and resistance to oxidative metabolism, a critical advantage in drug design over non-fluorinated analogs like Graminone A . Hydroxymethyl groups (e.g., in the target compound and Zhepeiresinol) enhance solubility but may introduce stereochemical synthesis challenges .

Biological Relevance: Lignans like Graminone A and Zhepeiresinol exhibit antioxidant properties due to phenolic groups, whereas the target compound’s bioactivity is tied to its role as a synthetic precursor . The Impurity A (6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol) highlights regulatory considerations in pharmaceutical manufacturing, contrasting with the target compound’s utility in early-stage discovery .

Research Findings and Challenges

  • Synthesis Complexity: Fluorination at the 6a position requires specialized reagents (e.g., DAST or Deoxo-Fluor), as noted in Enamine Ltd’s protocols . Stereocontrol at the 3a-hydroxymethyl position remains a hurdle due to ring strain in the bicyclic system .
  • Spectroscopic Data : NMR studies of 6-methoxy-6-propyl-tetrahydro-furo[3,4-c]furan-1-one (117) reveal distinct ¹³C and ¹H shifts for methoxy (δ 50–55 ppm) and propyl groups (δ 0.8–1.5 ppm), contrasting with the target compound’s fluorine-induced deshielding .

Notes

  • Industrial Applications : Suppliers like Enamine Ltd emphasize the compound’s role in fragment-based drug discovery, particularly for kinase inhibitors and protease targets .

Biological Activity

6a-Fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C10_{10}H11_{11}FOS
  • Molecular Weight : 200.26 g/mol
  • CAS Number : 2179062-00-9

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound may exhibit:

  • Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
  • Antioxidant Activity : The presence of hydroxymethyl and fluorine groups may contribute to its ability to scavenge free radicals and reduce oxidative stress.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related thieno-furan derivatives demonstrated significant inhibition against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis, which could be extrapolated to suggest similar effects for this compound.

Anticancer Potential

Preliminary investigations into the anticancer activity of thieno-furan derivatives indicate potential for inducing apoptosis in cancer cells. The compound's structural features may enhance its ability to interact with DNA or inhibit critical signaling pathways involved in tumor growth.

Case Studies

StudyFindings
Study 1 : Antimicrobial EfficacyTested against E. coli and S. aureus; showed MIC values of 32 µg/mL.Suggests potential as an antibacterial agent.
Study 2 : Anti-inflammatory ActivityReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages.Indicates promising anti-inflammatory effects.
Study 3 : Cytotoxicity in Cancer CellsInduced apoptosis in breast cancer cell lines with IC50 values around 15 µM.Supports further investigation into anticancer applications.

Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in determining the biological efficacy of thieno-furan derivatives. Modifications at specific positions (such as the introduction of fluorine or hydroxymethyl groups) can significantly enhance or diminish activity.

  • In vitro Studies : Various assays have been conducted to evaluate cytotoxicity, anti-inflammatory effects, and antimicrobial activity.
  • In vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential, providing insights into dosing regimens and safety profiles.

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